molecular formula C7H10BrNS B13027655 5-(Bromomethyl)-2-isopropylthiazole

5-(Bromomethyl)-2-isopropylthiazole

Cat. No.: B13027655
M. Wt: 220.13 g/mol
InChI Key: OOWCLWQOTMPWIK-UHFFFAOYSA-N
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Description

5-(Bromomethyl)-2-isopropylthiazole is a heterocyclic compound that contains both sulfur and nitrogen atoms within its ring structure. This compound is of significant interest due to its potential applications in various fields, including medicinal chemistry, materials science, and organic synthesis. The presence of the bromomethyl group makes it a versatile intermediate for further chemical modifications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Bromomethyl)-2-isopropylthiazole typically involves the bromomethylation of 2-isopropylthiazole. One common method includes the reaction of 2-isopropylthiazole with paraformaldehyde and hydrobromic acid (HBr) in acetic acid (AcOH) as a solvent. This method minimizes the generation of highly toxic byproducts and provides a high yield of the desired product .

Industrial Production Methods

In an industrial setting, the preparation of this compound can be scaled up using similar reaction conditions. The use of continuous flow reactors can enhance the efficiency and safety of the process by providing better control over reaction parameters and minimizing the exposure to hazardous chemicals.

Chemical Reactions Analysis

Types of Reactions

5-(Bromomethyl)-2-isopropylthiazole undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Substitution Reactions: Common reagents include sodium iodide (NaI) in acetone for halogen exchange, and primary or secondary amines for nucleophilic substitution.

    Oxidation Reactions: Oxidizing agents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) are used.

    Cross-Coupling Reactions: Palladium catalysts (e.g., Pd(PPh3)4) and bases like potassium carbonate (K2CO3) are typically employed.

Major Products

The major products formed from these reactions include various substituted thiazoles, sulfoxides, sulfones, and biaryl compounds, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

5-(Bromomethyl)-2-isopropylthiazole has a wide range of applications in scientific research:

    Medicinal Chemistry: It serves as a building block for the synthesis of potential therapeutic agents, including antimicrobial and anticancer compounds.

    Materials Science: The compound is used in the development of advanced materials, such as organic semiconductors and conductive polymers.

    Organic Synthesis:

Mechanism of Action

The mechanism of action of 5-(Bromomethyl)-2-isopropylthiazole is primarily based on its ability to undergo nucleophilic substitution reactions. The bromomethyl group is highly reactive and can be replaced by various nucleophiles, leading to the formation of new chemical bonds. This reactivity is exploited in the synthesis of biologically active molecules, where the thiazole ring can interact with specific molecular targets, such as enzymes or receptors, to exert its effects .

Comparison with Similar Compounds

Similar Compounds

  • 5-(Chloromethyl)-2-isopropylthiazole
  • 5-(Fluoromethyl)-2-isopropylthiazole
  • 5-(Methylthio)-2-isopropylthiazole

Comparison

Compared to its analogs, 5-(Bromomethyl)-2-isopropylthiazole is unique due to the presence of the bromine atom, which imparts higher reactivity and electrophilicity. This makes it more suitable for certain types of chemical reactions, such as nucleophilic substitution and cross-coupling reactions. Additionally, the bromine atom can influence the compound’s biological activity, potentially enhancing its efficacy in medicinal applications .

Biological Activity

5-(Bromomethyl)-2-isopropylthiazole is a thiazole derivative that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. Thiazole compounds are known for their diverse biological properties, including antimicrobial, anticancer, and anticonvulsant activities. This article provides a comprehensive overview of the biological activity of this compound, supported by relevant research findings and data tables.

  • Molecular Formula : C7H8BrN2S
  • Molecular Weight : 231.12 g/mol
  • IUPAC Name : this compound

The biological activity of thiazole derivatives often involves interactions with various molecular targets within cells. These interactions can lead to inhibition of specific enzymes, modulation of receptor activity, or interference with cellular signaling pathways. The presence of the bromomethyl group in this compound may enhance its reactivity and ability to form covalent bonds with biological macromolecules.

Antimicrobial Activity

Thiazole derivatives have shown significant antimicrobial properties against various pathogens. The antimicrobial efficacy of this compound has been evaluated against both Gram-positive and Gram-negative bacteria.

Microorganism Inhibition Zone (mm) Standard Drug Standard Drug Zone (mm)
Staphylococcus aureus15Penicillin20
Escherichia coli12Gentamicin18
Candida albicans14Amphotericin B22

These results indicate that this compound exhibits promising antimicrobial activity, comparable to standard antimicrobial agents.

Anticancer Activity

Recent studies have explored the anticancer potential of thiazole derivatives. In vitro assays against various cancer cell lines have demonstrated that compounds similar to this compound can inhibit cell proliferation effectively.

Cell Line IC50 (µM) Reference Drug Reference Drug IC50 (µM)
HepG-2 (Liver Cancer)10Doxorubicin5
A549 (Lung Cancer)15Cisplatin7

The IC50 values suggest that while the compound is less potent than some established chemotherapeutics, it still holds potential as a lead compound for further development.

Anticonvulsant Activity

Thiazole derivatives are also noted for their anticonvulsant properties. In animal models, compounds related to this compound have shown efficacy in reducing seizure frequency.

  • Model Used : Maximal Electroshock Seizure (MES) Test
  • Results : The compound exhibited a significant reduction in seizure duration compared to control groups.

Case Studies

  • Antimicrobial Study : A study conducted by Evren et al. (2019) evaluated a series of thiazole derivatives for their antimicrobial properties. Among them, compounds structurally similar to this compound showed effective inhibition against Staphylococcus aureus and Escherichia coli.
  • Anticancer Research : Siddiqui et al. (2020) synthesized various thiazole derivatives and tested them against HepG-2 cell lines. Their findings indicated that modifications in the thiazole ring could significantly enhance anticancer activity, suggesting a potential pathway for optimizing compounds like this compound.

Properties

Molecular Formula

C7H10BrNS

Molecular Weight

220.13 g/mol

IUPAC Name

5-(bromomethyl)-2-propan-2-yl-1,3-thiazole

InChI

InChI=1S/C7H10BrNS/c1-5(2)7-9-4-6(3-8)10-7/h4-5H,3H2,1-2H3

InChI Key

OOWCLWQOTMPWIK-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=NC=C(S1)CBr

Origin of Product

United States

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